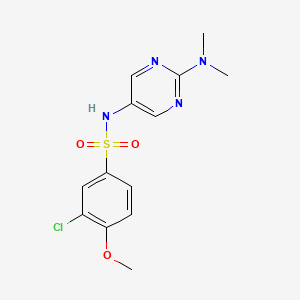

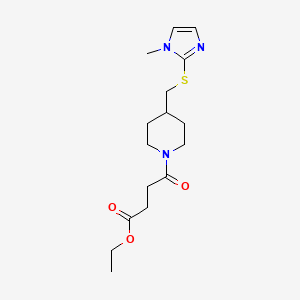

3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and functionalization of pyrimidine cores. For instance, the synthesis of a chlorothienopyrimidin derivative was achieved by condensing 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation steps . Another example is the preparation of N-chloro-N-methoxybenzenesulfonamide, which was synthesized in high yield and used as a chlorinating reagent for various substrates .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a chlorothienopyrimidin derivative was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with DFT calculations . These analyses are crucial for understanding the three-dimensional arrangement of atoms and the potential interaction sites for biological activity.

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions. N-chloro-N-methoxybenzenesulfonamide has been used to chlorinate a range of substrates, including diketones, keto esters, and aromatic amines, yielding chlorinated products . This demonstrates the versatility of the sulfonamide group when modified with chloro and methoxy substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of chloro, methoxy, and sulfonamide groups can affect properties such as solubility, melting point, and reactivity. The antiproliferative activities of these compounds against various cancer cell lines, as well as their anti-HIV activity, suggest that they have significant biological relevance. For instance, a chlorothienopyrimidin derivative exhibited marked inhibition against several human cancer cell lines , and a series of chloro-mercapto-methylbenzenesulfonamide derivatives showed potential as anti-HIV agents .

Aplicaciones Científicas De Investigación

Synthesis and Herbicidal Activity

The compound 3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide is related to the synthesis of pyrimidine derivatives, demonstrating herbicidal activities. For instance, the synthesis of 2-chloro-4-(4-methyl phenylsulfonylamino) pyrimidine and its methoxy derivative has shown good herbicidal activities against Brassica napus at specific concentrations, indicating potential agricultural applications (Li Gong-chun, 2011).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl and pyrimidine derivatives have been synthesized for their anti-inflammatory and analgesic properties. These compounds, including derivatives of the target chemical structure, have shown promising results as COX-2 inhibitors, providing significant analgesic and anti-inflammatory effects. This research opens avenues for the development of new pharmaceuticals targeting pain and inflammation management (A. Abu‐Hashem et al., 2020).

Anti-HIV and Antifungal Activities

Research on benzensulfonamides bearing the 1,3,4-oxadiazole moiety, closely related to our compound of interest, has revealed significant anti-HIV and antifungal activities. The synthesis of novel chiral and achiral derivatives demonstrates the potential of these compounds in medical applications, offering new pathways for treating HIV and fungal infections (M. Zareef et al., 2007).

Second-Order Nonlinear Optical Properties

The synthesis and characterization of thienyl-substituted pyridinium salts, related by the presence of similar functional groups, have exhibited significant second-order nonlinear optical (NLO) properties. This indicates potential applications in the development of materials for optical technologies, including data storage and processing (Liang Li et al., 2012).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as aminopyrimidine derivatives, have been known to interact with various biological targets .

Mode of Action

It can be inferred that the compound likely interacts with its targets through the formation of hydrogen bonds and other non-covalent interactions, similar to other aminopyrimidine derivatives .

Biochemical Pathways

Aminopyrimidine derivatives have been known to affect various biochemical pathways, depending on their specific targets .

Result of Action

Aminopyrimidine derivatives have been known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .

Propiedades

IUPAC Name |

3-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O3S/c1-18(2)13-15-7-9(8-16-13)17-22(19,20)10-4-5-12(21-3)11(14)6-10/h4-8,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEMJJHNCZXYCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(isoxazol-3-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3016413.png)

![2-[2-(Cyclopentyloxy)phenyl]acetic acid](/img/structure/B3016418.png)

![2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3016420.png)

![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B3016423.png)

![8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3016425.png)

![3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016431.png)